MK-8617

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-8617は、ヒポキシア誘導性因子プロリルヒドロキシラーゼ1〜3のパンインヒビターとして知られる経口活性化合物です。 この化合物は、特に貧血や低酸素症関連疾患の治療における潜在的な治療用途のために、大きな注目を集めています .

作用機序

MK-8617は、ヒポキシア誘導性因子プロリルヒドロキシラーゼ酵素を阻害することにより効果を発揮します。これらの酵素は、正常な酸素条件下でヒポキシア誘導性因子の分解に重要な役割を果たします。 これらの酵素を阻害することにより、this compoundはヒポキシア誘導性因子を安定化させ、赤血球生成やその他の低酸素症への適応反応に関与する遺伝子の発現増加につながります .

類似の化合物との比較

類似の化合物

ロキサデュスタット: 貧血の治療に使用される別のヒポキシア誘導性因子プロリルヒドロキシラーゼ阻害剤。

ダプロデュスタット: 機能が似ており、貧血の管理に使用されます。

バダデュスタット: 治療目的でヒポキシア誘導性因子経路も標的としています.

独自性

This compoundは、その特定の阻害プロファイルと経口バイオアベイラビリティによりユニークです。 前臨床試験では、特に赤血球生成を誘発し、低酸素症関連疾患の転帰を改善する能力において、有望な結果を示しています .

生化学分析

Biochemical Properties

MK-8617 interacts with hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), inhibiting PHD1, PHD2, and PHD3 with IC50 values of 1.0 nM, 1.0 nM, and 14 nM respectively . It does not significantly inhibit the cytochrome p450 enzymes in vitro .

Cellular Effects

This compound has been shown to have dose-dependent effects on renal fibrosis in chronic kidney disease mice . High-dose this compound treatment could significantly enhance tubulointerstitial fibrosis (TIF), a condition characterized by excessive accumulation of extracellular matrix proteins in the renal interstitium .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the HIF-1α-KLF5-TGF-β1 signaling pathway . High-dose this compound treatment could significantly increase the expression level of Krüppel-like factor 5 (KLF5) in the proximal tubular cells, which could be transcriptionally regulated by HIF-1α .

Temporal Effects in Laboratory Settings

This compound exhibits minimal metabolic turnover in liver microsomes from rat, dog, and monkey, but significant turnover in human liver microsomes . This suggests that the effects of this compound may change over time in laboratory settings due to metabolic processes.

Dosage Effects in Animal Models

In animal models, this compound was administered by oral gavage once daily for up to 12 weeks at doses of 1.5, 5, and 12.5 mg/kg . The study demonstrated dose-dependent biphasic effects of this compound on renal fibrosis in chronic kidney disease mice .

Metabolic Pathways

It is known that this compound inhibits the activity of HIF PHD1-3, which are key enzymes in the cellular response to hypoxia .

準備方法

合成経路と反応条件

MK-8617の合成には、主要な中間体の調製から始まる複数の段階が含まれます。反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学変換が確実に実行されます。 合成経路と反応条件に関する具体的な詳細は、多くの場合、機密情報であり、メーカーによって異なる場合があります .

工業生産方法

This compoundの工業生産には、高純度と収率を保証する大規模な合成技術が必要です。これには、反応条件、精製プロセス、および品質管理対策の最適化が含まれます。 この化合物は通常、粉末形で製造され、安定性を維持するために特定の条件下で保管されます .

化学反応の分析

反応の種類

MK-8617は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸化剤によって促進されることが多く、酸素の付加または水素の除去を伴います。

還元: 還元剤を使用して、通常、水素の付加または酸素の除去が行われます。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: ジメチルスルホキシド、エタノール、水.

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .

科学的研究の応用

MK-8617は、幅広い科学研究アプリケーションを持っています。

化学: ヒポキシア誘導性因子経路とプロリルヒドロキシラーゼ阻害を研究するためのモデル化合物として使用されます。

生物学: 低酸素症に対する細胞応答への影響と遺伝子発現の調節における役割について調査されています。

医学: 貧血、慢性腎臓病、およびその他の低酸素症関連疾患の治療のための潜在的な治療薬として研究されています。

類似化合物との比較

Similar Compounds

Roxadustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for treating anemia.

Daprodustat: Similar in function, used for anemia management.

Vadadustat: Also targets hypoxia-inducible factor pathways for therapeutic purposes.

Uniqueness

MK-8617 is unique due to its specific inhibitory profile and oral bioavailability. It has shown promising results in preclinical studies, particularly in its ability to induce erythropoiesis and improve outcomes in hypoxia-related conditions .

生物活性

MK-8617 is a selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (HIF-PHIs), which has garnered attention in recent research for its biological activity, particularly in modulating inflammatory responses and cellular metabolism. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on macrophage polarization, and implications for therapeutic applications.

This compound functions primarily by inhibiting the activity of HIF-PHIs, which are enzymes that regulate the degradation of HIF-1α, a transcription factor involved in the cellular response to hypoxia. By inhibiting these enzymes, this compound stabilizes HIF-1α levels, leading to increased expression of genes that promote angiogenesis, erythropoiesis, and metabolic adaptation to low oxygen levels.

Key Pathways Involved

-

HIF-1α/GYS1/UDPG/P2Y14 Pathway :

- This compound has been shown to inhibit M1 macrophage polarization and inflammation through the HIF-1α/GYS1/UDPG/P2Y14 pathway. This pathway is critical for regulating inflammatory responses in macrophages.

- In RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound pretreatment significantly reduced the production of uridine diphosphate glucose (UDPG) and P2Y14 receptor expression, both associated with pro-inflammatory signaling .

- Inflammatory Cytokine Modulation :

In Vitro Findings

In vitro studies have demonstrated that this compound pretreatment can prevent LPS-induced inflammation in both mouse and human macrophage models. The optimal concentration for anti-inflammatory effects was identified as 1 μM .

| Experimental Condition | Cytokine Levels (pg/mL) | UDPG Production (µM) | P2Y14 Expression |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| LPS Only | Increased | Increased | Increased |

| This compound + LPS | Significantly reduced | Significantly reduced | Significantly reduced |

In Vivo Findings

In animal models, high doses of this compound have been associated with muscle inflammation in chronic kidney disease models, indicating a dose-dependent effect on inflammation . However, lower doses appear to exert protective effects against inflammation.

Case Studies

A recent study published in PeerJ explored the anti-inflammatory effects of this compound in detail. Researchers found that this compound not only inhibited UDPG secretion but also affected downstream signaling pathways related to inflammation . The findings suggest potential therapeutic applications for conditions characterized by excessive inflammation.

Additional Biological Activities

Beyond its anti-inflammatory properties, this compound has been implicated in regulating cellular metabolism and motility:

- Cellular Metabolism : this compound treatment has been shown to alter metabolic pathways by affecting glycogen synthesis through GYS1 regulation.

- Cell Motility : Proteomic analyses indicate that this compound influences actin dynamics by regulating hydroxylation patterns in actin proteins, which may impact cell motility .

特性

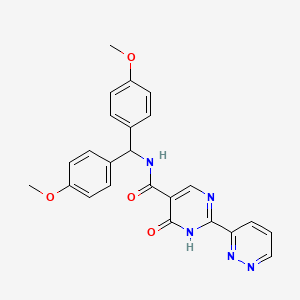

IUPAC Name |

N-[bis(4-methoxyphenyl)methyl]-6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c1-32-17-9-5-15(6-10-17)21(16-7-11-18(33-2)12-8-16)27-23(30)19-14-25-22(28-24(19)31)20-4-3-13-26-29-20/h3-14,21H,1-2H3,(H,27,30)(H,25,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLPERVDMILVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187990-87-9 |

Source

|

| Record name | MK-8617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187990879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39RRC0G27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。